molecular formula C11H13NO2 B12591138 4-(3-Methoxyphenoxy)butanenitrile CAS No. 651027-16-6

4-(3-Methoxyphenoxy)butanenitrile

Cat. No.: B12591138
CAS No.: 651027-16-6
M. Wt: 191.23 g/mol
InChI Key: YRHFWSFUTMFYBJ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)butanenitrile is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a methoxyphenoxy group attached to a butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Methoxyphenoxy)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methoxyphenoxy)butanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenoxy)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

651027-16-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(3-methoxyphenoxy)butanenitrile

InChI

InChI=1S/C11H13NO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,8H2,1H3

InChI Key

YRHFWSFUTMFYBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCCC#N

Origin of Product

United States

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